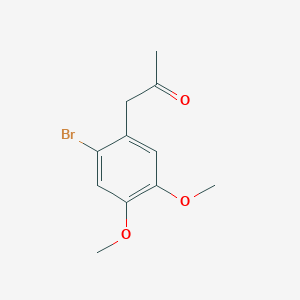
Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate is an organosulfur compound with a complex structure that includes a thiophene ring substituted with a chlorosulfonyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate typically involves the chlorosulfonylation of a thiophene derivative. One common method includes the reaction of 3-methylthiophene-2-carboxylate with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines and alcohols to form sulfonamides and sulfonates.
Reduction Reactions: The compound can be reduced to form thiophene derivatives with different functional groups.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids and other oxidized products.
Common Reagents and Conditions:
Reduction: Reducing agents such as tin(II) chloride in the presence of hydrochloric acid are used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products:
Sulfonamides and Sulfonates: Formed from substitution reactions.
Thiophene Derivatives: Resulting from reduction reactions.
Sulfonic Acids: Produced through oxidation reactions.
Scientific Research Applications
Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate exerts its effects involves its ability to act as an electrophile in various chemical reactions. The chlorosulfonyl group is highly reactive, allowing the compound to participate in nucleophilic substitution reactions readily. This reactivity is crucial for its role in organic synthesis and other applications .
Comparison with Similar Compounds
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: Lacks the phenyl group but shares similar reactivity.
Sulfonimidates: Another class of organosulfur compounds with similar reactivity but different structural features.
Uniqueness: Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate is unique due to the presence of both the chlorosulfonyl and phenyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound in various chemical transformations and applications.
Properties
IUPAC Name |
methyl 3-chlorosulfonyl-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO4S2/c1-17-12(14)11-10(19(13,15)16)7-9(18-11)8-5-3-2-4-6-8/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEJBOPTYAPXOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556532 |
Source


|
| Record name | Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113387-58-9 |
Source


|
| Record name | Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














